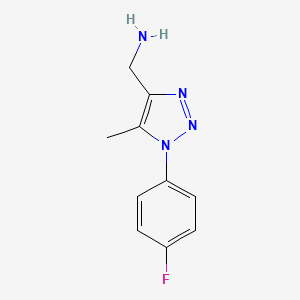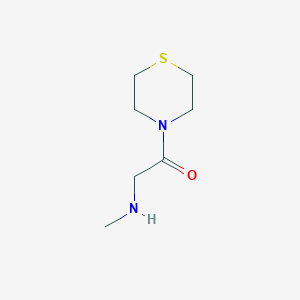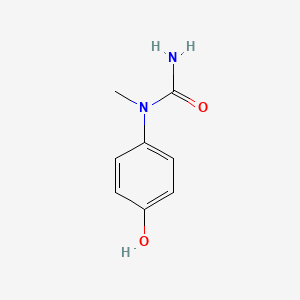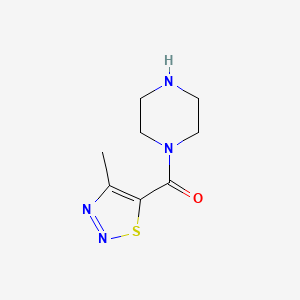
(1-(4-fluorofenil)-5-metil-1H-1,2,3-triazol-4-il)metanamina
Descripción general
Descripción
(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine is a useful research compound. Its molecular formula is C10H11FN4 and its molecular weight is 206.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agente Bloqueador de Canales de Potasio
4-Fluorobencilamina: , un compuesto estructuralmente similar al que ha mencionado, se utiliza como agente bloqueador de canales de potasio . Los canales de potasio son cruciales para el funcionamiento de las células excitables y no excitables. Al bloquear estos canales, los investigadores pueden estudiar los diversos procesos fisiológicos que regulan los canales de potasio, como la señalización neuronal, la contracción muscular y el ritmo cardíaco.
Síntesis de Quelatos de Tris-Hierro (III)
Este compuesto se utiliza en la síntesis de nuevos quelatos de tris-hierro (III) de ligandos de 3-hidroxi-4-piridinona . Estos quelatos se estudian por su potencial en el tratamiento de condiciones de sobrecarga de hierro, como la talasemia, donde el exceso de hierro puede provocar graves complicaciones de salud.
Marcado Radionuclídico del Ácido Fólico
El compuesto reacciona con los grupos α- y γ-carboxilo del ácido fólico para producir folato marcado con 18F . Esta aplicación es significativa en el desarrollo de radiofármacos para la imagenología por tomografía por emisión de positrones (PET), que es una herramienta poderosa en el diagnóstico del cáncer y el seguimiento de la terapia.
Bloque de Construcción para Compuestos Marcados con 18F
Como un bloque de construcción importante, este compuesto se utiliza en la síntesis de compuestos marcados con 18F . Estos compuestos son esenciales en la imagenología PET para el diagnóstico y tratamiento de diversas enfermedades, incluidos los trastornos neurológicos y las enfermedades cardiovasculares.
Mecanismo De Acción
Target of Action
The compound contains a triazole ring and a fluorophenyl group. Compounds with these moieties are often seen in medicinal chemistry and can interact with a variety of biological targets. For example, triazoles are known to have antifungal, antibacterial, and antiviral properties . Fluorophenyl groups are common in many pharmaceuticals and can enhance binding to target proteins due to the unique properties of fluorine.
Análisis Bioquímico
Biochemical Properties
(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with potassium channels, acting as a blocking agent . Additionally, it can form complexes with iron(III) chelates, which are important in various biochemical processes . The nature of these interactions often involves binding to specific sites on the target biomolecules, leading to changes in their conformation and activity.
Cellular Effects
The effects of (1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to modulate the activity of transient receptor potential vanilloid 1 (TRPV1) channels and acid-sensing ion channels (ASICs), which are crucial in nociceptive signaling . These interactions can lead to changes in cellular responses to external stimuli, affecting processes such as inflammation and pain perception.
Molecular Mechanism
At the molecular level, (1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in metabolic pathways . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins.
Temporal Effects in Laboratory Settings
The temporal effects of (1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine in laboratory settings have been studied to understand its stability and long-term impact on cellular function. Over time, this compound may undergo degradation, leading to changes in its efficacy and potency . In in vitro and in vivo studies, prolonged exposure to this compound has been associated with alterations in cellular metabolism and function, highlighting the importance of considering temporal factors in experimental designs.
Dosage Effects in Animal Models
The effects of (1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory and analgesic properties . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. These dosage-dependent effects underscore the need for careful dosage optimization in preclinical studies.
Metabolic Pathways
(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can influence metabolic flux and the levels of various metabolites, impacting overall cellular function and homeostasis.
Transport and Distribution
The transport and distribution of (1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, affecting its bioavailability and efficacy. Understanding these transport mechanisms is crucial for optimizing the delivery and therapeutic potential of this compound.
Subcellular Localization
The subcellular localization of (1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine plays a critical role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with other biomolecules and its overall biochemical effects.
Propiedades
IUPAC Name |
[1-(4-fluorophenyl)-5-methyltriazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4/c1-7-10(6-12)13-14-15(7)9-4-2-8(11)3-5-9/h2-5H,6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGCMRLKKMZCCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








amine](/img/structure/B1460769.png)
![[4-(5-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine](/img/structure/B1460770.png)
![1-[(4-Methylpiperazin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1460772.png)


![2-[(4-Methoxyphenyl)methoxy]ethan-1-amine](/img/structure/B1460777.png)

![(3-Cyclopropylimidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B1460780.png)
